Physicochemical Differentiation: XLogP and tPSA Profile of 66064-09-3 vs. Structurally Related Analogs
The target compound 66064-09-3 exhibits a calculated XLogP of 0.8 and a tPSA of 49.4 Ų [1]. By comparison, a structurally related analog, 1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione (Hit2Lead ID 5234488), displays a higher LogP of 3.14 and a larger tPSA of 55.9 Ų . The lower lipophilicity of 66064-09-3 suggests enhanced aqueous solubility and potentially improved pharmacokinetic handling in biological assay buffers, while the smaller tPSA may favor better membrane permeability relative to the bulkier analog. Another analog, 3-anilino-1-(dimethylamino)-2,5-pyrrolidinedione (Hit2Lead ID 5234485), shows LogP of 2.97 and tPSA of 52.6 Ų . These quantitative differences in key ADME-relevant parameters provide objective criteria for selecting 66064-09-3 when a balanced hydrophilicity-lipophilicity profile is desired for in vitro screening.
| Evidence Dimension | Calculated partition coefficient (XLogP/LogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP = 0.8; tPSA = 49.4 Ų |
| Comparator Or Baseline | 1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione (Hit2Lead 5234488): LogP = 3.14, tPSA = 55.9 Ų; 3-anilino-1-(dimethylamino)-2,5-pyrrolidinedione (Hit2Lead 5234485): LogP = 2.97, tPSA = 52.6 Ų |
| Quantified Difference | ΔLogP = -2.34 to -2.17 (target is more hydrophilic); ΔtPSA = -6.5 to -3.2 Ų (target is less polar) |
| Conditions | Calculated values from chemical databases |
Why This Matters
These physicochemical differences directly impact solubility, permeability, and assay compatibility—critical considerations for reproducible in vitro screening and early ADME optimization.
- [1] Chem960. 2,5-Pyrrolidinedione, 3-[3-(dimethylamino)phenyl]- (CAS 66064-09-3). Retrieved from https://m.chem960.com/cas/66064093/ View Source
